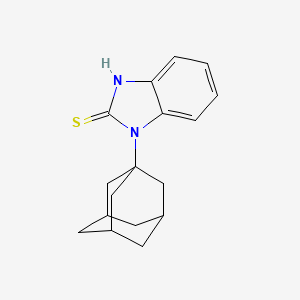

1-(1-adamantyl)-1H-benzimidazole-2-thiol

Descripción general

Descripción

1-(1-Adamantyl)-1H-benzimidazole-2-thiol is a compound that combines the unique structural features of adamantane and benzimidazole Adamantane is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule Benzimidazole, on the other hand, is a heterocyclic aromatic organic compound with significant biological activity

Mecanismo De Acción

Target of Action

The primary target of 1-(1-adamantyl)-1H-benzimidazole-2-thiol is believed to be the M2 protein of the influenza A virus . The M2 protein is a proton channel that plays a crucial role in the viral life cycle, specifically in the release of viral RNA into the host cytoplasm .

Mode of Action

This compound interacts with its target by blocking the M2 proton channel . This blockage prevents the release of viral RNA into the host cytoplasm, thereby inhibiting the replication of the virus . The adamantane backbone of the compound is thought to play a key role in this interaction .

Biochemical Pathways

The action of this compound affects the viral replication pathway. By blocking the M2 proton channel, it prevents the acidification of the viral core, which is a necessary step for the release of viral RNA . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .

Pharmacokinetics

Adamantane derivatives are generally known for their unique stability and reactivity . They are often synthesized via carbocation or radical intermediates, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of this compound is the inhibition of influenza A virus replication. By blocking the M2 proton channel, it prevents the release of viral RNA into the host cytoplasm, thereby stopping the production of new virus particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the M2 proton channel . Additionally, the presence of other molecules or drugs could potentially affect the compound’s efficacy and stability .

Análisis Bioquímico

Biochemical Properties

The adamantyl group in 1-(1-adamantyl)-1H-benzimidazole-2-thiol is known for its high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-1H-benzimidazole-2-thiol typically involves the reaction of 1-adamantylamine with 2-mercaptobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Adamantyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparación Con Compuestos Similares

1-(1-Adamantyl)-1H-benzimidazole: Lacks the thiol group but shares the adamantyl and benzimidazole moieties.

1-(1-Adamantyl)-1H-benzimidazole-2-amine: Contains an amine group instead of a thiol group.

1-(1-Adamantyl)-1H-benzimidazole-2-methanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: 1-(1-Adamantyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and confer distinct biological properties. The combination of the adamantyl and benzimidazole moieties also contributes to its stability and potential for various applications.

Actividad Biológica

1-(1-Adamantyl)-1H-benzimidazole-2-thiol (CAS No. 931586-46-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group linked to a benzimidazole moiety, with a thiol functional group (-SH). This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study reported that related benzimidazole compounds showed potent inhibition against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, a series of benzimidazole derivatives were shown to inhibit cell proliferation with IC50 values in the low micromolar range . The proposed mechanism includes induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the thiol group plays a crucial role in its reactivity, enabling interactions with various biological targets such as enzymes and receptors. This could lead to alterations in enzymatic activity or receptor-mediated signaling pathways .

Synthesis and Evaluation

A notable study synthesized a series of benzimidazole derivatives, including variants of this compound, and evaluated their biological activities. The synthesis involved multistep reactions starting from readily available precursors. The resulting compounds were subjected to various biological assays to assess their antimicrobial and anticancer activities .

Comparative Analysis

A comparative analysis was conducted between this compound and other benzimidazole derivatives. The results indicated that while many derivatives showed promising activity, those containing adamantyl groups often exhibited enhanced potency due to increased lipophilicity and better membrane permeability .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-(1-adamantyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c20-16-18-14-3-1-2-4-15(14)19(16)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGMXSHRMOWYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5NC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.